molecular formula C13H14N2O4 B1397972 Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate CAS No. 1038391-15-9

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate

Cat. No.: B1397972
CAS No.: 1038391-15-9
M. Wt: 262.26 g/mol
InChI Key: YUDYVFIMRKKHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate (: 1038391-15-9) is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂O₄ and a molar mass of 262.26 g/mol . It features two ethyl ester groups at positions 3 and 8 of the imidazo[1,2-a]pyridine scaffold, a structural motif renowned for its significant pharmacological applications and utility in material science . This compound serves as a versatile and critical building block in organic synthesis, enabling the development of novel molecules through various chemical reactions, including nucleophilic substitution at the ester groups . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of several marketed drugs and exhibiting a broad spectrum of biological activities . Scientific research indicates that derivatives of this scaffold, including this compound, demonstrate substantial and promising biological properties . Notably, studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for treating infections caused by resistant pathogens . Furthermore, a notable study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells through mechanisms involving apoptosis induction and reactive oxygen species (ROS) production, positioning it as a promising candidate for further anticancer drug development . The mechanism of action is believed to involve interaction with specific molecular targets, such as inhibiting key enzymes or disrupting essential cellular processes in microorganisms and cancer cells . ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-10(8-14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYVFIMRKKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the diethyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, where the starting materials are combined in a single reaction vessel to form the desired product. This approach minimizes the need for purification steps and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : DIIP serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structural features enable the development of novel materials with specific electronic or optical properties.

Biology

  • Antimicrobial Properties : Research has shown that DIIP exhibits substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating infections caused by resistant pathogens.
  • Anticancer Activity : A notable study demonstrated that DIIP significantly inhibited the growth of MCF-7 breast cancer cells through mechanisms involving apoptosis induction and reactive oxygen species (ROS) production. This positions DIIP as a promising candidate for further anticancer drug development.

Medicine

  • Therapeutic Applications : DIIP has been explored for its potential therapeutic effects, including anti-tuberculosis activity. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at various diseases.

Industry

  • Material Development : In industrial applications, DIIP is utilized in the creation of functional materials such as dyes for solar cells and other optical applications due to its unique chemical properties.

Case Studies

Study FocusFindings
Antimicrobial ScreeningDemonstrated significant inhibitory effects against multiple bacterial strains, indicating potential for treating resistant infections.
Anticancer EfficacyInhibited MCF-7 breast cancer cell growth through apoptosis mechanisms involving ROS production.

Mechanism of Action

The mechanism of action of diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS or ID) Molecular Weight (g/mol) Substituents Key Physical Properties
This compound (1038391-15-9) 262.26 Ethyl esters at C3 and C8 Solid; data limited in evidence
3p (Diethyl 1-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate) 408.17 4-Fluorophenyl, methyl, hydrazine dicarboxylate White solid; HRMS confirmed
3q (Diethyl 1-(2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate) 401.16 4-Chlorophenyl, methyl, hydrazine dicarboxylate White solid; HRMS confirmed
1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) 424.07 Cyano, 4-nitrophenyl, phenethyl, tetrahydro Yellow solid; m.p. 243–245°C
Dimethyl 7-(4-chlorophenyl)-8-cyano-3-methyl-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 424.07 4-Chlorophenyl, cyano, methyl Yellow solid; m.p. 205–207°C

Key Observations :

  • Ring Saturation : Tetrahydro derivatives (e.g., 1l ) exhibit reduced aromaticity, altering electronic properties and reactivity compared to the fully aromatic target compound .

Key Observations :

  • The target compound’s synthesis is less documented in the evidence, but analogous derivatives often employ transition-metal-free conditions (e.g., hydrazination or Friedel-Crafts reactions ), emphasizing trends toward environmentally benign methods.
  • Tetrahydro derivatives (e.g., 1l ) require multistep syntheses, contrasting with the simpler functionalization of the parent scaffold .

Key Observations :

  • The position and nature of substituents critically influence bioactivity. For example, methyl groups at C3 improve MCH1R affinity , while ester groups (as in the target compound) may enhance metabolic stability compared to labile functionalities like nitro groups.
  • The absence of bulky substituents in the target compound could facilitate blood-brain barrier penetration , a trait observed in derivatives like zolpidem .

Spectral and Analytical Data

  • NMR and HRMS : All compounds in and were characterized via ¹H NMR, ¹³C NMR, and HRMS , confirming structural integrity. For instance, 3p showed distinct peaks for the 4-fluorophenyl group (δ 7.15–7.30 ppm) , while the target compound’s ester groups would likely resonate near δ 4.5 ppm (quartet) and δ 1.5 ppm (triplet) based on analogous structures .
  • IR and MS: Derivatives with cyano groups (e.g., 1l) exhibit strong IR stretches at ~2200 cm⁻¹ , absent in the target compound.

Biological Activity

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate (DIIP) is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DIIP features a fused bicyclic structure comprising an imidazole ring and a pyridine ring, with two carboxylate groups at the 3 and 8 positions. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of DIIP is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DIIP acts as a covalent inhibitor for specific enzymes involved in critical metabolic pathways. For instance, it has shown potential in inhibiting enzymes linked to oxidative stress responses, which can modulate cellular signaling pathways related to apoptosis and cell proliferation.
  • Cellular Effects : The compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA damage through reactive oxygen species (ROS) generation. This mechanism is crucial for its potential use in cancer therapy .

Biological Activities

DIIP exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Research indicates that DIIP has promising antimicrobial properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .
  • Anticancer Potential : Various studies have highlighted the anticancer effects of DIIP, particularly against breast cancer cell lines (e.g., MCF-7), where it significantly increased apoptotic cell death . Its role in targeting specific cancer pathways makes it a valuable compound in oncology research.
  • Anti-inflammatory Properties : DIIP has also been investigated for its anti-inflammatory effects, which may contribute to its overall therapeutic profile in treating various inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of DIIP is essential for understanding its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest that DIIP can be effectively absorbed and distributed within biological systems, though detailed pharmacokinetic data are still required to establish dosing regimens.
  • Safety Profile : Initial assessments indicate that DIIP possesses a favorable safety profile, compatible with once-daily dosing schedules, which is advantageous for chronic therapies.

Comparative Analysis with Similar Compounds

To contextualize the activity of DIIP, it is beneficial to compare it with related compounds within the imidazo[1,2-a]pyridine family:

Compound TypeBiological ActivityNotable Features
Imidazo[1,2-a]pyridine-3-carboxamidesAntituberculosisEffective against Mycobacterium tuberculosis strains
Imidazo[1,2-a]pyridine derivativesAnticancer, antimicrobialVarious substitutions lead to diverse activities
This compoundAntimicrobial, anticancerUnique diester structure enhances reactivity and selectivity

Case Studies

Several studies have reported on the efficacy of DIIP:

  • Anticancer Efficacy : A study demonstrated that DIIP significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis induction mechanisms involving ROS production and caspase activation .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of DIIP against various bacterial strains. The results indicated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Q & A

Q. What are efficient synthetic routes for diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate derivatives, and how can reaction conditions be optimized for scalability?

A catalytic Friedel-Crafts acylation method using AlCl₃ (5–10 mol%) and acetic anhydride under neat conditions at 100–120°C enables selective C-3 functionalization of the imidazo[1,2-a]pyridine core. This approach avoids complex setups, minimizes by-products, and allows rapid silica-gel purification. For scalability, focus on one-pot procedures with inexpensive reagents and automated platforms for parallel synthesis of diverse libraries . For diethyl-substituted derivatives, multi-component reactions involving aryl ketones, 2-aminopyridines, and esterification agents (e.g., diethyl oxalate) under inert atmospheres are common, with yields optimized via temperature control (e.g., 60–80°C) and stoichiometric adjustments .

Q. How can structural and purity characterization be rigorously validated for these compounds?

Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., C-3/C-8 ester groups) via chemical shifts (e.g., ester carbonyls at δ ~165–170 ppm in 13C NMR) .
  • IR spectroscopy : Identify ester C=O stretches (~1730 cm⁻¹) and nitrile groups (~2220 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weights (e.g., diethyl 8-cyano-7-(4-nitrophenyl) derivative: [M+H]⁺ calc. 550.0978, found 550.0816) .
  • Melting point analysis : Ensure consistency (e.g., 215–245°C ranges for diethyl derivatives) .

Advanced Research Questions

Q. What strategies exist for selective functionalization at specific positions of the imidazo[1,2-a]pyridine core?

  • C-3 position : Leverage Friedel-Crafts acylation with AlCl₃ for acetylations or radical-based approaches using photocatalysts (e.g., organophotoredox systems with diethyl malonate for acetoxymalonylation) .
  • C-8 position : Introduce cyano or nitro groups via electrophilic substitution, using reagents like trimethylsilyl cyanide or nitric acid under controlled conditions .
  • Metal-free methods : Employ B₂(OH)₄ and 4,4′-bipyridine for nitro-to-amine reductions without disrupting ester groups .

Q. How can computational models predict the biological activity of these derivatives?

  • Docking studies : Use validated GABA receptor models (e.g., AutoDock Vina) to simulate ligand binding. Acetylated derivatives show enhanced hydrophobic interactions at GABA-A receptor pockets due to C-3 acetyl groups .
  • DFT calculations : Analyze reaction coordinate diagrams to rationalize regioselectivity (e.g., C-3 vs. C-8 acylation) based on transition-state energies .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing nitro groups at C-7) with antikinetoplastid activity (e.g., IC₅₀ values against Trypanosoma cruzi) .

Q. What methodologies assess in vitro biological activity, such as antikinetoplastid effects?

  • Cell-based assays : Screen against T. cruzi (epimastigotes) and Leishmania infantum (amastigotes) using resazurin-based viability assays. IC₅₀ values for diethyl derivatives range from 1.35–8.5 μM .
  • Cytotoxicity profiling : Test on HEK-293 cells via MTT assays to ensure selectivity (e.g., >10-fold lower toxicity vs. pathogen inhibition) .
  • Target engagement : Use radioligand binding assays (e.g., [³H]flunitrazepam for GABA receptors) to quantify affinity (Kᵢ values) .

Data Contradictions and Resolution

  • Synthetic yields : Diethyl derivatives in and show variable yields (51–61%), likely due to steric effects from bulky substituents (e.g., 4-bromophenyl). Optimize via microwave-assisted heating or flow chemistry .
  • Biological activity : While acetylated derivatives show GABA binding potential in silico, experimental validation is pending. Cross-validate with patch-clamp electrophysiology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate
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Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate

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